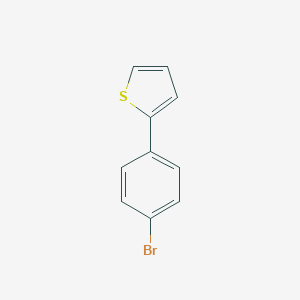

2-(4-Bromophenyl)thiophene

Overview

Description

2-(4-Bromophenyl)thiophene is an organic compound with the molecular formula C10H7BrS. It is a halogenated heterocycle, specifically a thiophene derivative, where a bromophenyl group is attached to the second position of the thiophene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Mechanism of Action

Target of Action

2-(4-Bromophenyl)thiophene is a chemical compound used as a reagent in the synthesis of various organic compounds It is known to be involved in the synthesis of 6-o-arylpropargyl diazalides , suggesting that it may interact with enzymes or other proteins involved in these biochemical pathways.

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In these reactions, the bromine atom in the this compound molecule likely serves as a leaving group, allowing the formation of a new carbon-carbon bond.

Biochemical Pathways

This compound is involved in the synthesis of 6-O-arylpropargyl diazalides . These compounds are known to have activity against Streptococcus pneumoniae , suggesting that this compound may indirectly influence biochemical pathways related to bacterial growth and survival.

Result of Action

Its role in the synthesis of 6-o-arylpropargyl diazalides, which have activity against streptococcus pneumoniae , suggests that it may contribute to the antibacterial activity of these compounds.

Action Environment

The action of this compound, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base, and are often performed in organic solvents at elevated temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Bromophenyl)thiophene can be synthesized through various methods, one of the most common being the Suzuki-Miyaura coupling reaction. This method involves the coupling of 2-bromothiophene with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar coupling reactions but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form dihydrothiophenes

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like tetrahydrofuran or dichloromethane.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions

Major Products:

Substituted Thiophenes: Resulting from substitution reactions.

Biaryl Compounds: Formed through coupling reactions.

Sulfoxides and Sulfones: From oxidation reactions

Scientific Research Applications

2-(4-Bromophenyl)thiophene has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).

Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

- 2-(2-Bromophenyl)thiophene

- 2-(4-Chlorophenyl)thiophene

- 2-(4-Methylphenyl)thiophene

Comparison: 2-(4-Bromophenyl)thiophene is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its analogs. The bromine atom makes it more reactive in substitution and coupling reactions, allowing for the synthesis of a diverse range of derivatives .

Biological Activity

2-(4-Bromophenyl)thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications. Relevant case studies and research findings are summarized to provide a comprehensive overview.

- Molecular Formula : CHBrS

- Molecular Weight : 239.13 g/mol

- Structure : The compound consists of a thiophene ring substituted with a bromophenyl group, contributing to its lipophilicity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties across various cancer cell lines.

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for its effectiveness against rapidly dividing tumor cells .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibits tumor growth in mouse models, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231 cell lines) with IC values ranging from 10 to 33 nM .

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 33 | G2/M phase arrest, apoptosis |

| MDA-MB-231 | 23 - 33 | Tubulin destabilization, apoptosis |

| HL-60 | 13.2 - 34.7 | Induction of apoptosis via p53 pathway |

These findings suggest that the compound's efficacy may be linked to its ability to disrupt microtubule dynamics and activate apoptotic pathways.

Case Studies

- Study on PD-L1 Inhibitors : A comparative study involving the synthesis of derivatives based on this compound highlighted its potential as a PD-L1 inhibitor, indicating its role in modulating immune responses against tumors .

- Antiproliferative Effects : Research has shown that compounds derived from or related to this compound exhibit significant antiproliferative effects in various cancer models, reinforcing its potential as a lead compound for drug development .

Toxicity and Safety Profile

While the anticancer properties are promising, toxicity studies are essential for evaluating the safety profile of this compound. Preliminary findings indicate potential hepatotoxicity at higher concentrations, necessitating further investigation into its metabolic stability and accumulation in liver tissues .

Properties

IUPAC Name |

2-(4-bromophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOJJKOSNQXQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426985 | |

| Record name | 2-(4-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-22-0 | |

| Record name | 2-(4-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.